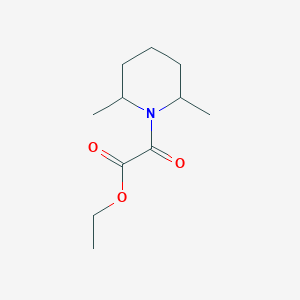

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMAWBCWXIFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C(CCCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis, Structural Dynamics, and Applications of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Ethyl Ester

Abstract & Chemical Ontology

In the landscape of modern synthetic and medicinal chemistry, sterically hindered amides serve as critical building blocks for designing robust, protease-resistant pharmacophores and highly selective ligands. 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester (CAS: 141109-44-6) is a prime example of such an intermediate. Structurally, it is an ethyl oxamate derivative where the nitrogen is embedded within a 2,6-dimethylpiperidine ring.

The presence of the flanking methyl groups at the 2 and 6 positions of the piperidine ring introduces severe allylic strain (A-strain) when conjugated with the planar oxoacetate moiety. This steric bulk restricts rotation around the C–N amide bond, locking the molecule into distinct conformational rotamers. This guide provides an in-depth analysis of its physiochemical properties, a causality-driven synthetic protocol, and its downstream applications in advanced organic synthesis.

Physiochemical Profile & Conformational Dynamics

Understanding the quantitative metrics of this molecule is essential for predicting its behavior in biphasic reaction systems and chromatographic purifications. The data below is aggregated from structural databases and supplier specifications ([1]).

| Property | Value | Structural Implication |

| IUPAC Name | Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate | Defines the core oxamate ester framework. |

| CAS Registry Number | 141109-44-6 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C11H19NO3 | Indicates a highly lipophilic aliphatic core. |

| Molecular Weight | 213.28 g/mol | Optimal size for fragment-based drug design. |

| H-Bond Donors | 0 | Lacks acidic protons; highly stable in basic media. |

| H-Bond Acceptors | 3 | Capable of coordinating with Lewis acids or water. |

| Rotatable Bonds | 3 | Restricted C-N rotation due to 2,6-dimethyl steric clash. |

Conformational Insight: The sp2 hybridization of the amide nitrogen forces the adjacent piperidine ring to adopt a conformation that minimizes steric clash between the equatorial methyl groups and the carbonyl oxygen. This structural rigidity is frequently exploited in drug development to lock molecules into bioactive conformations, thereby increasing target affinity and decreasing entropic penalties upon binding.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester relies on a nucleophilic acyl substitution. The following protocol is adapted from the optimized conditions for oxamic acid intermediate synthesis described by [2][3].

Experimental Protocol

-

Initialization: Dissolve 2,6-dimethylpiperidine (1.0 equiv, 10 mmol) and triethylamine (1.1 equiv, 11 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30 mL) under an inert atmosphere (N₂ or Ar).

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C.

-

Electrophile Addition: Add ethyl oxalyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes using a pressure-equalizing dropping funnel.

-

Propagation: Remove the ice bath. Allow the solution to warm to room temperature and stir for 3 hours.

-

Quenching & Workup: Quench the reaction by adding 1 M aqueous HCl (20 mL). Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (3 × 30 mL).

-

Isolation: Combine the organic phases, wash with saturated brine (70 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target ester as a viscous oil.

Causality of Experimental Choices

-

Why Dichloromethane (CH₂Cl₂)? CH₂Cl₂ provides optimal solubility for both the highly lipophilic hindered amine and the reactive acyl chloride, while remaining strictly inert to the electrophile.

-

Why 0 °C to Room Temperature? The initial nucleophilic attack on ethyl oxalyl chloride is highly exothermic. Starting at 0 °C kinetically suppresses the formation of bis-acylated byproducts and prevents solvent boil-off. Warming to room temperature provides the thermodynamic energy required to overcome the severe steric hindrance (A-strain) imposed by the 2,6-dimethyl groups, driving the reaction to completion.

-

Why Triethylamine? It acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the 2,6-dimethylpiperidine precursor, which would otherwise deactivate the nucleophile and stall the reaction.

Self-Validating System Mechanics

This protocol is designed to be self-validating. During step 3, the reaction progress can be visually confirmed by the formation of a dense, white precipitate (triethylamine hydrochloride). The cessation of new precipitate formation indicates the consumption of the limiting reagent. Furthermore, during step 5, phase separation should yield a perfectly clear organic layer; any persistent emulsion strongly suggests incomplete neutralization of unreacted amine, prompting the need for an additional mild acid wash.

Fig 1: Synthetic workflow for 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester.

Downstream Reactivity & Medicinal Chemistry Applications

The true value of this ethyl ester lies in its versatility as a divergent intermediate. Because the amide bond is sterically protected by the 2,6-dimethyl groups, the ethyl ester moiety can be selectively manipulated without cleaving the piperidine ring from the core structure.

-

Saponification to Oxamic Acids: Treatment with 1 M NaOH cleanly hydrolyzes the ethyl ester to yield 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. As demonstrated by[2][3], these specific oxamic acids are critical precursors for metal- and light-free Minisci-type C–H dicarbamoylations of phenanthrolines, enabling late-stage functionalization of complex heterocycles.

-

Reduction Pathways: Treatment with strong hydride donors (e.g., LiAlH₄) will reduce both the ester and the amide, yielding 2-(2,6-dimethylpiperidin-1-yl)ethanol derivatives. These amino alcohols are privileged scaffolds in the synthesis of local anesthetics and anti-arrhythmic agents.

-

Aminolysis: The ester can be reacted with primary amines to form unsymmetrical oxamides, which serve as excellent bidentate ligands in transition-metal catalysis.

Fig 2: Downstream functionalization pathways of the sterically hindered oxoacetate ester.

Analytical Signatures

To verify the successful synthesis of the ester, the following analytical signatures should be targeted:

-

FT-IR Spectroscopy: Look for two distinct carbonyl stretches. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) compared to the sterically hindered amide carbonyl (~1645 cm⁻¹).

-

¹H NMR (CDCl₃): The ethyl ester group will present a classic quartet (~4.3 ppm) and triplet (~1.3 ppm) pattern. Crucially, due to the restricted rotation of the amide bond, the methyl groups on the piperidine ring (typically a doublet around 1.2 ppm) may exhibit peak broadening or split into distinct signals representing different rotamers at room temperature.

References

-

Mooney, D. T., Donkin, B. D. T., Demirel, N., Moore, P. R., & Lee, A.-L. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Journal of Organic Chemistry, 86(23), 17282–17293. Available at:[Link]

Sources

2,6-Dimethylpiperidine Glyoxylate Derivatives: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement and metabolic stability of small-molecule scaffolds are paramount. The integration of the sterically hindered 2,6-dimethylpiperidine core with the highly electrophilic glyoxylate moiety represents a powerful, yet underutilized, strategy in modern medicinal chemistry. This whitepaper provides an in-depth technical examination of 2,6-dimethylpiperidine glyoxylate derivatives. By acting as a conformationally locked, C2-functionalized building block, this scaffold enables the rapid generation of complex

Structural & Mechanistic Rationale

The Conformational Anchor: 2,6-Dimethylpiperidine

2,6-Dimethylpiperidine (CAS 504-03-0) is a privileged heterocyclic amine utilized extensively as a building block for central nervous system agents and bioactive molecules[1]. The compound exists in three stereoisomeric forms: the chiral

In medicinal chemistry, the cis-isomer is particularly valuable because it exists predominantly in a highly stable chair conformation with both methyl groups occupying equatorial positions[2].

-

Causality in Drug Design: The equatorial methyl groups act as a steric shield around the secondary amine nitrogen. This shielding significantly reduces the rate of cytochrome P450-mediated N-dealkylation and N-oxidation, thereby improving the pharmacokinetic half-life of the resulting drug candidate. Furthermore, when incorporated into a larger molecule, this rigid chair conformation restricts the rotational degrees of freedom, lowering the entropic penalty upon binding to a biological target.

Glyoxylate as a C2 Electrophilic Hub

Glyoxylic acid and its ester derivatives (e.g., ethyl glyoxylate) are highly reactive C2 structures that serve as excellent formaldehyde surrogates in multicomponent reactions (MCRs)[3].

-

Causality in Synthesis: Unlike formaldehyde, which only provides a C1 methylene bridge, glyoxylates introduce a carboxylate functionality directly into the product. This allows for immediate post-cyclization modifications or the direct synthesis of unnatural

-amino acid derivatives[3]. The strong electron-withdrawing nature of the ester group makes the aldehydic carbon exceptionally electrophilic, facilitating rapid condensation with hindered amines like 2,6-dimethylpiperidine.

Synthetic Workflows & Multicomponent Reactions

The most efficient method to functionalize this scaffold is via the Petasis borono-Mannich multicomponent reaction. The condensation of cis-2,6-dimethylpiperidine with ethyl glyoxylate generates a sterically shielded iminium ion. The facial bias created by the equatorial methyl groups dictates the trajectory of the incoming organoboronic acid, resulting in highly diastereoselective carbon-carbon bond formation.

Fig 1: Synthetic workflow of the diastereoselective Petasis MCR using the piperidine scaffold.

Experimental Protocol: Diastereoselective Petasis Reaction

Traditional Petasis reactions with hindered amines often suffer from low yields. By utilizing Hexafluoroisopropanol (HFIP) as the solvent, the iminium intermediate is stabilized via strong hydrogen-bond donation, bypassing the need for transition-metal catalysts.

Step-by-Step Methodology:

-

Iminium Formation: To a 10 mL round-bottom flask, add cis-2,6-dimethylpiperidine (1.0 mmol) and ethyl glyoxylate (1.0 mmol, 50% solution in toluene).

-

Solvent Addition: Add 3.0 mL of HFIP. Stir the mixture at ambient temperature (25 °C) for 30 minutes to ensure complete conversion to the iminium intermediate. Causality: HFIP acts as a hydrogen-bond donor, increasing the electrophilicity of the iminium carbon without hydrolyzing it.

-

Nucleophilic Addition: Add the desired arylboronic acid (1.2 mmol) in one portion.

-

Reaction Maturation: Stir the reaction vigorously for 12 hours at room temperature.

-

Work-up: Remove the HFIP under reduced pressure. Redissolve the crude residue in dichloromethane (10 mL) and wash with saturated aqueous

(2 x 5 mL). -

Purification: Dry the organic layer over anhydrous

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure

Table 1: Optimization of Petasis MCR Conditions

| Solvent System | Temperature (°C) | Additive / Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |

| Dichloromethane | 25 | None | 15 | 60:40 |

| Toluene | 80 | None | 45 | 75:25 |

| HFIP | 25 | None | 88 | >95:5 |

| HFIP / | 25 | None | 92 | >95:5 |

Pharmacological Profiling & Target Engagement

Peptidylprolyl Isomerase (Cyclophilin) Inhibition

Piperidine glyoxylate derivatives have emerged as groundbreaking non-peptidic ligands for the cyclophilin family of proteins (e.g., Cyclophilin A)[4]. Cyclophilins catalyze the cis-trans isomerization of peptide bonds and are major targets for immunosuppression and antiviral therapies.

In these complexes, the piperidine ring acts as a hydrophobic core that perfectly occupies the proline-binding pocket of Cyclophilin A, interacting with residues like Phe60 and Met61. Simultaneously, the glyoxylate moiety serves as a critical hydrogen-bond acceptor, anchoring the ligand to the Asn102 residue of the protein[4]. The addition of the 2,6-dimethyl groups enhances the hydrophobic packing and locks the ligand into the bioactive conformation.

Fig 2: Pharmacophore binding model of piperidine glyoxylates within the Cyclophilin A active site.

Protocol: Ligand-Protein Co-Crystallization

To validate the binding mode of novel 2,6-dimethylpiperidine glyoxylates, X-ray crystallography via ligand soaking is the gold standard. Because these ligands are highly hydrophobic, a stepwise DMSO reduction protocol is required to prevent crystal degradation[4].

Step-by-Step Methodology:

-

Crystal Growth: Grow native human Cyclophilin A (hCypA) crystals using the hanging-drop vapor-diffusion method.

-

Ligand Preparation: Prepare a 100 mM stock solution of the piperidine glyoxylate derivative in 100% DMSO.

-

Stepwise Soaking: Transfer a single hCypA crystal into a precipitating solution containing 20 mM of the ligand and 10% DMSO. Causality: Immediate exposure to high ligand/low DMSO concentrations causes osmotic shock and lattice cracking. Stepwise introduction allows the crystal to equilibrate.

-

DMSO Reduction: After 1 hour, transfer the crystal to a fresh soaking solution containing 40 mM ligand and 3% DMSO. Finally, transfer to a solution with 40 mM ligand and 0% DMSO for 2.5 hours.

-

Cryoprotection: Briefly soak the crystal in a cryoprotectant solution (precipitating solution + 20% glycerol) and flash-freeze in liquid nitrogen prior to X-ray diffraction analysis.

Table 2: Physicochemical Properties of the Scaffold

| Property | cis-2,6-Dimethylpiperidine | Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate |

| Molecular Weight | 113.20 g/mol | 213.27 g/mol |

| LogP (est.) | 1.8 | 2.4 |

| H-Bond Donors | 1 | 0 |

| H-Bond Acceptors | 1 | 3 |

| Stereochemistry | Achiral (meso) | Achiral (meso) |

Conclusion

The 2,6-dimethylpiperidine glyoxylate scaffold offers an elegant solution to common medicinal chemistry hurdles, blending the metabolic stability and conformational rigidity of a hindered amine with the versatile reactivity of a C2 electrophile. By employing modern synthetic techniques like HFIP-mediated MCRs and rigorous structural biology validations, researchers can rapidly translate these derivatives into high-affinity, non-peptidic ligands for challenging biological targets.

References

-

Wikipedia. 2,6-Dimethylpiperidine. Retrieved from: [Link][2]

-

Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. Retrieved from: [Link][3]

-

Kontopidis, G., Taylor, P., & Walkinshaw, M. D. (2003). Enzymatic and structural characterization of non-peptide ligand–cyclophilin complexes. Acta Crystallographica Section D: Biological Crystallography. Retrieved from: [Link][4]

Sources

Advanced Synthesis of Heteroaryl-Oxoacetates: A Technical Guide to Factor Xa Inhibitor Intermediates

Executive Summary

This technical guide addresses the synthesis and quality control of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , a critical pharmacophore in the production of Direct Factor Xa inhibitors, specifically Edoxaban .[1] While generic oxoacetates are common in organic synthesis, the heteroaryl-amino-oxoacetate class requires precise kinetic control to prevent over-acylation and hydrolysis. This document outlines a self-validating protocol for the condensation of 2-amino-5-chloropyridine with ethyl oxalyl chloride, emphasizing impurity profiling and scalable process parameters.

Chemical Architecture & Strategic Importance

The 2-oxoacetate moiety serves as a "linker" scaffold in modern anticoagulants. In Edoxaban, this bridge connects the chloropyridine pharmacophore to the central diamine core. The structural integrity of this intermediate is paramount; any deviation in the oxidation state or ester functionality compromises the subsequent amidation steps required to form the final API.

Target Molecule Profile[2][3][4]

-

IUPAC Name: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate[1][2][3][4]

-

CAS Number: 1243308-37-3[3]

-

Role: Key Starting Material (KSM) / Intermediate for Edoxaban (Lixiana/Savaysa).

-

Critical Quality Attribute (CQA): Purity >98.5% with <0.10% hydrolytic degradants.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The synthesis is driven by the nucleophilic attack of the exocyclic amine of the pyridine ring onto the highly electrophilic acyl chloride carbon of ethyl oxalyl chloride. Unlike Friedel-Crafts acylations used for phenyl-oxoacetates, this reaction is an N-acylation .

Reaction Dynamics

-

Activation: Ethyl oxalyl chloride introduces the oxoacetate group. The chloride is a good leaving group, activating the carbonyl.

-

Nucleophilic Attack: The amino group of 2-amino-5-chloropyridine attacks the acyl chloride carbonyl.

-

Elimination: Chloride is expelled, forming the amide bond.

-

Base Scavenging: A tertiary amine (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aminopyridine.

Mechanistic Diagram (Graphviz)

Caption: Figure 1. N-acylation pathway for Edoxaban intermediate synthesis showing reactant convergence.

Experimental Protocol: The "Edoxaban Intermediate" Synthesis

This protocol is designed for a 100g scale-up, focusing on safety and yield optimization.

Materials & Stoichiometry

| Reagent | Equiv.[5] | Role | Critical Hazard |

| 2-Amino-5-chloropyridine | 1.0 | Limiting Reagent | Irritant |

| Ethyl Oxalyl Chloride | 1.1 - 1.2 | Acylating Agent | Corrosive / Moisture Sensitive |

| Triethylamine (TEA) | 1.2 - 1.5 | HCl Scavenger | Flammable / Toxic |

| Acetonitrile (MeCN) | 10 Vol | Solvent | Flammable |

Step-by-Step Methodology

1. Preparation of Reactor (Inertion):

-

Ensure the reactor is bone-dry.[5] Ethyl oxalyl chloride hydrolyzes rapidly in the presence of moisture to form oxalic acid monoethyl ester, which degrades yield.

-

Purge the vessel with Nitrogen (

) for 15 minutes.

2. Charge and Dissolution:

-

Charge 100g of 2-Amino-5-chloropyridine into the reactor.

-

Add 1000 mL of anhydrous Acetonitrile (MeCN). Stir until fully dissolved.

-

Cool the reaction mass to 0°C – 5°C . Note: Cooling is critical to suppress di-acylation side reactions.

3. Controlled Addition (Exothermic):

-

Add Triethylamine (TEA) slowly, maintaining temperature <10°C.[4]

-

Critical Step: Add Ethyl Oxalyl Chloride dropwise over 60-90 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

-

Maintain internal temperature between 0°C and 10°C throughout the addition.

4. Reaction Maintenance:

-

Allow the mixture to warm to room temperature (20-25°C).

-

Stir for 2-4 hours.

-

IPC (In-Process Control): Monitor by HPLC. Reaction is deemed complete when starting aminopyridine is <1.0%.

5. Work-up and Isolation:

-

Quench the reaction by adding 500 mL of chilled water.

-

Stir for 30 minutes. The product typically precipitates as a solid in this solvent system.

-

Filter the crude solid.

-

Purification: Recrystallize from Ethanol/Water (8:2) to remove residual TEA salts and hydrolytic impurities.

-

Dry in a vacuum oven at 45°C for 12 hours.

Impurity Profiling & Control Strategy

In the context of Factor Xa inhibitors, impurity control is strictly regulated. The oxoacetate intermediate is prone to specific degradation pathways that must be monitored.

Major Impurities

-

Hydrolysis Impurity (Acid Form): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid.

-

Cause: Moisture ingress during reaction or work-up.

-

Control: Use anhydrous solvents (<0.05% water) and

atmosphere.

-

-

Bis-Impurity (Dimer): N,N'-bis(5-chloropyridin-2-yl)oxalamide.

-

Cause: Excess aminopyridine or insufficient ethyl oxalyl chloride local concentration.

-

Control: Ensure strictly controlled addition of the acid chloride to the amine (or inverse addition if dimer formation is high).

-

-

Genotoxic Impurities (GTIs): Residual alkyl halides or acid chlorides.

-

Control: Validated wash steps and drying protocols to ensure removal of ethyl oxalyl chloride traces.

-

Impurity Fate Mapping (Graphviz)

Caption: Figure 2. Fate mapping of critical impurities based on process deviations (Moisture/Stoichiometry).

Analytical Validation Parameters

To ensure the protocol is self-validating, the following analytical markers must be met:

-

HPLC Purity: >98.5% (Area %).

-

Moisture Content (KF): <0.5% w/w.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Mass Spectrometry: [M+H]+ = 229.0 (approx, depending on isotope).

-

NMR (

, DMSO-

References

-

Daiichi Sankyo Co., Ltd. (2015).[6] Process for the preparation of Edoxaban and intermediates thereof. Patent WO2015000001.

-

European Patent Office. (2024). Edoxaban key intermediate and synthesis method therefor. EP4438595A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66744879, Ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate. [3]

-

Organic Syntheses. (2020). General Handling of Acyl Chlorides and Friedel-Crafts Conditions. Org. Synth. Coll. Vol. 10.

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

Sources

- 1. EP4438595A1 - Edoxaban key intermediate and synthesis method therefor - Google Patents [patents.google.com]

- 2. An Improved Process For The Preparation Of Edoxaban Tosylate [quickcompany.in]

- 3. apicule.com [apicule.com]

- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

The following is an in-depth technical guide for Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate .

Structural Analog of PubChem CID 104406[1]

Executive Summary & Identity

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a specialized

This compound combines the electrophilic reactivity of an

Physicochemical Profile

| Property | Value (Predicted/Analog-Based) |

| CAS Registry Number | Not widely indexed; Analog: 53074-96-7 (Unsubstituted) |

| PubChem CID (Parent) | 104406 (Unsubstituted Piperidine Analog) |

| IUPAC Name | Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate |

| Molecular Formula | |

| Molecular Weight | 213.27 g/mol |

| SMILES | CCOC(=O)C(=O)N1C(C)CCC(C)1 |

| LogP (Predicted) | ~1.8 - 2.1 (Higher lipophilicity than parent due to methyls) |

| Physical State | Viscous oil or low-melting solid (depending on stereochemistry) |

| Stereochemistry | Exists as cis (meso) or trans (racemic) diastereomers based on the starting amine.[1][2][3][4][5][6][7][8] |

Synthetic Pathways

The synthesis of this compound follows a nucleophilic acyl substitution mechanism.[1] The steric hindrance of the 2,6-dimethylpiperidine requires optimized conditions compared to the unsubstituted analog.[1]

Core Reaction: Acylation of Sterically Hindered Amines

The most reliable route involves the reaction of 2,6-dimethylpiperidine with ethyl chlorooxoacetate (ethyl oxalyl chloride) in the presence of a non-nucleophilic base.[1]

Reagents

-

Substrate: 2,6-Dimethylpiperidine (Commercial grade is often a mixture of cis and trans).[1]

-

Electrophile: Ethyl chlorooxoacetate (CAS 4755-77-5).[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Protocol

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,6-dimethylpiperidine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under

atmosphere.[1] -

Base Addition: Add DIPEA (1.2 equiv) via syringe. Stir for 10 minutes.

-

Acylation: Add ethyl chlorooxoacetate (1.1 equiv) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Quench with saturated

. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove unreacted amine) and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthesis Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target

Analytical Characterization

Confirming the identity of the product requires distinguishing it from the starting amine and potential bis-oxalyl impurities.[1]

Nuclear Magnetic Resonance (NMR) Expectations

-

NMR (400 MHz,

-

1.35 (t, 3H,

-

4.30 (q, 2H,

- 0.8–1.2 (d, 6H): Methyl doublets from the piperidine ring.[1] Note: Magnetic non-equivalence may be observed due to restricted rotation around the amide bond.[1]

-

3.5–4.5 (m, 2H): Methine protons (

-

1.35 (t, 3H,

Mass Spectrometry (MS)[1]

-

Ionization: ESI (+)

-

Target Mass:

Da.[1] -

Fragmentation: Loss of the ethyl ester group (

) is a common fragmentation pathway for

Applications in Drug Discovery

This compound serves as a versatile "warhead" and scaffold builder.[1]

Precursor to -Hydroxy Amides

Reaction with Grignard reagents (

Synthesis of Unnatural Amino Acids

The keto group can undergo reductive amination or condensation with chiral sulfinamides to generate unnatural

Local Anesthetic Analogs

While classic anesthetics like Mepivacaine are amides of xylidine, the 2,6-dimethylpiperidine moiety is a bioisostere for the 2,6-dimethylphenyl group.[1] This ester can be converted to the corresponding amide to test for sodium channel blocking activity with altered solubility profiles.[1]

Decision Logic for Application

Caption: Divergent synthetic utility of the

Safety & Handling

-

Hazards: As an

-keto ester, it is an electrophile and potential skin sensitizer.[1] The starting material, ethyl chlorooxoacetate, is corrosive and a lachrymator.[1] -

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; moisture must be excluded.[1]

-

Disposal: Dispose of as organic hazardous waste containing nitrogen.[1]

References

-

PubChem. Ethyl Oxo(Piperidin-1-Yl)Acetate (CID 104406).[1] National Library of Medicine.[1][9] [Link][1]

-

Organic Syntheses. General Procedures for Acylation of Hindered Amines. Org.[1][2][5][10] Synth. Coll. Vol. 10. [Link]

Sources

- 1. CID 135920955 | C226H325CoN35O49PS2+ | CID 135920955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Chemical structure search | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine | 769-24-4 [sigmaaldrich.com]

- 8. Ethylchloroxoacetat 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Definitive Guide to Ethyl Oxoacetates and Ethyl Glyoxylates: Nomenclature, Forms, and Practical Application

Executive Summary In the catalog of organic reagents, few compounds generate as much procurement confusion as Ethyl Glyoxylate and Ethyl Oxoacetate .

The Verdict: Chemically, they are identical .

-

Ethyl Glyoxylate is the common name derived from the parent acid (glyoxylic acid).[1]

-

Ethyl Oxoacetate (specifically Ethyl 2-oxoacetate) is the systematic IUPAC name.[1][2][3]

-

CAS Number: 924-44-7 (for both).[1][3][4][5][6][7][8][9][10][11][12]

However, a critical "difference" exists not in their molecular identity, but in their commercial forms and physical stability . Researchers often purchase one expecting a reactive monomeric liquid, only to receive a viscous polymer or a toluene solution. This guide dissects these physical forms, explains the equilibrium chemistry, and provides validated protocols for generating the reactive species in situ.

Part 1: The Nomenclature Nexus

To ensure precision in drug development and regulatory filing, it is vital to recognize the synonymy.

| Attribute | Designation A | Designation B |

| Common Name | Ethyl Glyoxylate | Ethyl Oxoacetate |

| IUPAC Name | Ethyl 2-oxoacetate | Ethyl 2-oxoacetate |

| CAS Registry | 924-44-7 | 924-44-7 |

| Molecular Formula | ||

| Structure | ||

| Primary Usage | Synthetic Organic Chemistry | Industrial/Bulk Registration |

Scientist's Note: While "Ethyl Oxoacetate" is the systematic term, "Ethyl Glyoxylate" is the dominant term in medicinal chemistry literature (e.g., Pictet-Spengler reactions, Friedel-Crafts alkylations).

Part 2: The "Hidden" Difference – Commercial Forms

The true distinction lies in the grade and physical state supplied by vendors. The monomeric aldehyde is highly reactive and self-polymerizes rapidly upon exposure to air or moisture. Consequently, it is rarely sold as a pure liquid.

The Polymeric Form (The "Solid" Trap)

-

Description: Viscous liquid or waxy solid.

-

Composition: Oligomers/polymers of ethyl glyoxylate (

). -

Pros: Stable, easy to store, non-volatile.

-

Cons: Unreactive in its supplied state. Must be thermally cracked (depolymerized) before use.

-

Vendor Labeling: Often labeled as "Ethyl Glyoxylate Polymer form" or "Ethyl Oxoacetate (polymer)".

The Toluene Solution (The Standard Reagent)

-

Description: ~50% solution in toluene.

-

Composition: Monomeric ethyl glyoxylate stabilized by solvation and often trace inhibitors.

-

Pros: Ready to use for many reactions; toluene prevents rapid polymerization.

-

Cons: Accurate stoichiometry is difficult due to concentration variance; solvent incompatibility with some green chemistry protocols.

The Diethyl Acetal (The Masked Form)

-

Structure: Ethyl 2,2-diethoxyacetate.

-

Use: A protected form that requires acid hydrolysis to release the aldehyde.

Part 3: The Equilibrium & Reactivity Profile

Understanding the equilibrium is crucial for reaction success. The aldehyde carbonyl is highly electrophilic due to the adjacent electron-withdrawing ester group.

Visualization: The Monomer-Polymer Equilibrium

The following diagram illustrates the dynamic relationship between the storage forms and the reactive species.

Figure 1: The conversion of stable polymeric ethyl glyoxylate into its reactive monomeric form is the critical first step in synthesis.

Part 4: Experimental Protocols

Protocol A: Depolymerization of Polymeric Ethyl Glyoxylate

Objective: Generate fresh, monomeric ethyl glyoxylate from the commercial polymer for immediate use. Why: Commercial polymer does not react efficiently in mild nucleophilic additions.

-

Setup: Equip a round-bottom flask with a short-path distillation head and a receiving flask cooled in dry ice/acetone.

-

Loading: Charge the flask with Polymeric Ethyl Glyoxylate (e.g., 10 g) and Phosphorus Pentoxide (

) (1% w/w).-

Mechanism:[10]

acts as a dehydrating agent and acid catalyst to crack the polyacetal linkages.

-

-

Process: Apply high vacuum (<10 mbar) and heat the oil bath to 120°C.

-

Collection: The monomer will distill over as a pale yellow liquid (bp ~40-45°C at reduced pressure).

-

Storage: Use immediately. If storage is necessary, dilute immediately with anhydrous toluene or store at -80°C.

Protocol B: Friedel-Crafts Hydroxyalkylation (Indole Synthesis)

Objective: Synthesis of ethyl 2-hydroxy-2-(1H-indol-3-yl)acetate using the toluene solution form.

-

Reagents: Indole (1.0 equiv), Ethyl Glyoxylate (50% in toluene, 1.2 equiv).

-

Catalyst: Scandium Triflate (

) (5 mol%) or simply heat (thermal pathway). -

Procedure:

-

Dissolve Indole in anhydrous DCM or use the toluene from the reagent.

-

Add Ethyl Glyoxylate solution dropwise.

-

Stir at room temperature for 4 hours.

-

-

Workup: The product often precipitates or can be isolated via silica chromatography.

-

Note: The electron-deficient aldehyde of ethyl glyoxylate is so reactive that strong Lewis acids can sometimes cause bis-alkylation (two indoles adding to one glyoxylate). Control stoichiometry carefully.

Part 5: Applications in Drug Discovery

Ethyl glyoxylate is a "linchpin" C2 building block. It introduces a two-carbon unit containing both an ester (for further derivatization) and an alcohol/amine handle (after nucleophilic attack).

| Reaction Class | Target Motif | Pharmaceutical Relevance |

| Pictet-Spengler | Tetrahydro-isoquinolines | Alkaloid synthesis, Antivirals |

| Wittig Reaction | Michael acceptors, Polymer precursors | |

| Strecker Synthesis | Unnatural amino acid synthesis | |

| Hetero-Diels-Alder | Dihydropyrans | Complex natural product cores |

Visualization: The Synthetic Divergence

Figure 2: Ethyl glyoxylate serves as a versatile electrophile in divergent synthesis pathways.

References

-

PubChem. Ethyl oxoacetate (Compound).[1][3][10] National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Ethyl glyoxylate Registration Dossier.[1] Available at: [Link]

-

Organic Syntheses. Ethyl Glyoxylate Polymer Depolymerization. Org.[6][11] Synth. 1955, 35, 18. Available at: [Link]

Sources

- 1. Ethyl oxoacetate | C4H6O3 | CID 70211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl glyoxylate, ca 50% soln. in toluene 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. lakshfinechem.com [lakshfinechem.com]

- 5. Ethyl oxoacetate(924-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. CAS 924-44-7: Ethyl glyoxylate | CymitQuimica [cymitquimica.com]

- 7. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. ethyl glyoxylate - Wikidata [wikidata.org]

- 10. Ethyl Glyoxylate Polymer form | 924-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. calibrechem.com [calibrechem.com]

- 12. 924-44-7 Cas No. | Ethyl oxoacetate, 50% solution in toluene | Apollo [store.apolloscientific.co.uk]

Strategic Synthesis of Factor Xa Inhibitor Analogs: A Guide to Key Intermediates

Executive Summary: The Pharmacophore & Synthetic Logic

The development of direct Factor Xa (FXa) inhibitors—specifically the "xabans"—represents a triumph of structure-based drug design. Unlike warfarin, which targets multiple vitamin K-dependent factors, FXa inhibitors bind reversibly to the active site of Factor Xa, the rate-limiting enzyme in the coagulation cascade.

For the medicinal chemist, the core challenge lies in synthesizing rigid scaffolds that orient substituents into two critical pockets:

-

The S1 Pocket: A deep, narrow, hydrophobic cleft that accommodates the distal aryl group (often halogenated, e.g., chlorothiophene in rivaroxaban or chloropyridine in apixaban).

-

The S4 Pocket: A hydrophobic tunnel that binds the core scaffold (e.g., morpholinone, pyrazole).

This guide dissects the synthesis of the three dominant classes of FXa inhibitors, focusing on the key intermediates that serve as the primary checkpoints for quality, stereochemistry, and yield.

Module A: The Oxazolidinone Scaffold (Rivaroxaban Type)

Target: Rivaroxaban (Xarelto) Core Structural Motif: (S)-Oxazolidinone linked to a 4-phenylmorpholin-3-one.[1]

Critical Intermediates Analysis

The synthesis of Rivaroxaban is convergent, hinging on the coupling of two advanced fragments.

| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |

| 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | Provides the S4-binding morpholinone core.[1][2] | Purity of the aniline nitrogen is critical to prevent side-reactions during isocyanate formation.[1] |

| (S)-N-Glycidylphthalimide | 161596-47-0 | Introduces the chiral center for the oxazolidinone ring.[1] | Enantiomeric Excess (ee) >99% required to meet ICH guidelines.[1] |

| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Provides the S1-binding halogenated moiety.[1] | Hydrolytic instability; must be stored under inert atmosphere.[1] |

Advanced Synthetic Protocol: The "Green" Morpholinone Route

Context: Traditional routes to the morpholinone ring often use harsh oxidants. A self-validating, greener approach utilizes sodium chlorite (

Step-by-Step Methodology:

-

Starting Material: Begin with 4-(4-nitrophenyl)morpholine.[1][3]

-

Oxidation: Charge reactor with morpholine substrate, water, and catalytic

. -

pH Control (The Self-Validating Step): Continuously sparge

into the reaction mixture.[1] -

Workup: The lactam product precipitates. Filter and wash with water.[1]

-

Reduction: Hydrogenate the nitro group (Pd/C,

, MeOH) to yield 4-(4-aminophenyl)morpholin-3-one .

Retrosynthetic Visualization

Figure 1: Convergent retrosynthesis of Rivaroxaban highlighting the separation of S1 and S4 binding unit synthesis.

Module B: The Pyrazole-Lactam Scaffold (Apixaban Type)

Target: Apixaban (Eliquis) Core Structural Motif: Dihydropyrazolo[3,4-c]pyridin-7-one.[1]

Critical Intermediates Analysis

Apixaban synthesis is dominated by a [3+2] cycloaddition strategy to form the central pyrazole ring.[1]

| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |

| Ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]ethanoate | 27143-07-3 | The "Hydrazone" fragment; precursor to the dipole in cycloaddition.[1] | Z/E isomer ratio can affect cyclization rate; Z-isomer preferred.[1] |

| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 536760-29-9 | The "Enamine" fragment (Dipolarophile).[1] | Moisture sensitivity of the enamine double bond.[1] |

| 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone | 545445-44-1 | Advanced intermediate post-coupling.[1] | Solubility profile is key for purification.[1] |

Advanced Synthetic Protocol: [3+2] Cycloaddition

Context: This reaction constructs the core bicyclic system in a single step with high regioselectivity.[1]

Step-by-Step Methodology:

-

Dipole Generation: Treat the Hydrazone intermediate with a base (triethylamine) in situ to generate the nitrile imine dipole.[1]

-

Cycloaddition: Add the Enamine intermediate (dihydropyridinone derivative).[1]

-

Conditions: Reflux in ethyl acetate or toluene for 4–6 hours.

-

Elimination: The morpholine group on the dihydropyridinone acts as a leaving group during the aromatization/rearrangement phase, yielding the pyrazole-pyridinone core.

-

Validation: Monitor the disappearance of the characteristic hydrazone peak at ~350 nm via HPLC.

Synthetic Logic Flow

Figure 2: The [3+2] cycloaddition mechanism forming the Apixaban core, demonstrating the convergence of the hydrazone and lactam pathways.

Module C: The Diamine Scaffold (Edoxaban Type)

Target: Edoxaban (Savaysa) Core Structural Motif: cis-1,2-diaminocyclohexane (Bridgehead).

Critical Intermediates Analysis

Edoxaban is the most stereochemically complex of the group, requiring a specific cis conformation on the cyclohexane ring.[9]

| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |

| tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | 1353893-22-7 | The chiral "Engine"; determines the topology of the entire molecule.[1] | Diastereomeric purity is paramount (>99.5% de).[1] |

| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | 720720-96-7 | The thiazole tail.[1][10][11] | Stability of the lithium salt form often used in coupling.[1] |

Stereocontrol Strategy

The synthesis relies on the "Desymmetrization" of a meso-anhydride or the resolution of a racemic diamine.

-

Protocol Insight: Modern routes utilize an enzymatic resolution or a chiral salt resolution (e.g., using L-tartaric acid) to isolate the (1S,2R,4S) isomer early in the sequence. This prevents the costly carriage of "dead" isomers through subsequent expensive coupling steps with the thiazole and chloropyridine moieties.

References

-

BenchChem Technical Support. (2025).[1][11] An In-depth Technical Guide to the Synthesis and Purification of Edoxaban Tosylate Monohydrate. BenchChem. Link

-

Arborpharmchem. (2026).[1][9] Edoxaban Synthesis Process - Pharmaceutical Intermediates Supplier. Arborpharm.[1][2] Link

-

Reddy, C. R., & Sinare, S. N. (2020).[12] Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4, 62–65.[12] Link

-

Zhang, P., et al. (2009).[13] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[13] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[13] Link

-

Wei, W., et al. (2024).[8] A practical synthesis for the key intermediate of apixaban. ResearchGate. Link

-

Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences. Link

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

Sources

- 1. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. goldncloudpublications.com [goldncloudpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Portico [access.portico.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Betrixaban synthesis - chemicalbook [chemicalbook.com]

Suppliers of high purity Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Comprehensive Technical Guide: Sourcing, Synthesis, and Validation of High-Purity Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Abstract

As a Senior Application Scientist, navigating the procurement and in-house synthesis of specialized chemical intermediates requires a rigorous understanding of both market availability and mechanistic chemistry. Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (CAS 141109-44-6) is a critical building block utilized in the development of complex heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of the commercial supplier landscape, quantitative purity metrics, and a self-validating synthetic protocol designed to ensure uncompromising scientific integrity during drug development workflows.

Chemical Architecture & Mechanistic Utility

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is an advanced amide-ester intermediate characterized by the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol .

Structurally, it features an ethyl oxoacetate moiety covalently bonded to a 2,6-dimethylpiperidine ring. The presence of methyl groups at the 2- and 6-positions of the piperidine ring introduces two stereocenters, meaning the compound can exist as cis and trans diastereomers. In precision medicinal chemistry, the cis-isomer (designated under CAS 222722-37-4) is frequently targeted due to its defined spatial conformation, which predictably influences downstream receptor binding affinities[1].

Mechanistically, this compound serves as a versatile electrophilic or nucleophilic pivot point. The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, or it can be subjected to nucleophilic attack by amines to form complex diamides.

Fig 1: Synthetic workflow of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate.

Commercial Supplier Landscape & Purity Metrics

When sourcing this intermediate for sensitive API synthesis, analytical purity is paramount. Trace impurities—such as unreacted starting amines or hydrolyzed oxoacetic acids—can severely poison downstream catalytic steps or complicate final purification.

The following table summarizes the quantitative data regarding the current commercial supplier landscape for CAS 141109-44-6, allowing for easy comparison of purity specifications:

| Supplier | Purity Specification | Primary Application Grade | Reference |

| ChemScene | 98% | High-Purity R&D / Pre-clinical | , |

| BLD Pharm | >95% | General Synthesis | [2],[3] |

| Thoreauchem | >95% | General Synthesis | [4] |

| MolCore | 95% | Building Block | |

| AA Blocks | >95% | Building Block | [5] |

Note: For applications requiring >99% purity or specific enantiomeric/diastereomeric excesses (e.g., pure cis-isomer), researchers must often perform in-house synthesis or secondary purification.

In-House Synthesis & Self-Validating Protocol

When commercial batches do not meet the stringent purity requirements of late-stage drug development, the compound must be synthesized in-house. The most efficient pathway involves the nucleophilic acyl substitution of 2,6-dimethylpiperidine with [6].

Causality Behind Experimental Choices:

-

Solvent Selection (Anhydrous DCM): Dichloromethane is utilized because it is aprotic. Using a protic solvent would result in the rapid, irreversible hydrolysis of the highly moisture-sensitive ethyl chlorooxoacetate into oxalic acid and ethanol[7].

-

Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the acylation. Without TEA, the HCl would protonate the 2,6-dimethylpiperidine, rendering the nucleophile inactive and prematurely halting the reaction.

-

Thermal Control (0°C): The reaction between an acyl chloride and a secondary amine is violently exothermic. Maintaining 0°C prevents thermal degradation, limits the cleavage of the ethyl ester, and suppresses the formation of unwanted diamide byproducts.

Step-by-Step Self-Validating Methodology:

-

System Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethylpiperidine and 1.2 equivalents of TEA in 50 mL of anhydrous DCM.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes.

-

Acylation (Dropwise Addition): Dissolve 1.1 equivalents of ethyl chlorooxoacetate[8] in 20 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Self-Validating Checkpoint 1 (Visual): The immediate formation of a dense white precipitate (Triethylamine hydrochloride, TEA·HCl) serves as visual confirmation that the acylation is actively proceeding and the base is effectively scavenging the acidic byproduct.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient room temperature (20-25°C). Stir continuously for 4 hours.

-

Self-Validating Checkpoint 2 (Chromatographic): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the amine precursor (visualized via ninhydrin stain) and the emergence of a new, UV-active product spot validates reaction completion. Do not proceed to workup until this checkpoint is met.

-

-

Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3 to neutralize any unreacted acyl chloride. Transfer to a separatory funnel, extract the organic layer, and wash with brine (30 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil via silica gel flash column chromatography (gradient elution: 100% Hexanes to 4:1 Hexanes/Ethyl Acetate) to isolate the pure Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate.

Analytical Validation & Impurity Profiling

To ensure the synthesized or procured batch meets the E-E-A-T standards for pharmaceutical integrity, the following analytical suite must be executed:

-

HPLC (High-Performance Liquid Chromatography): Utilized to confirm an overall purity of >98%. The primary impurity to monitor is the hydrolyzed by-product, 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 213.27) and screens for volatile residual solvents like DCM or unreacted ethyl chlorooxoacetate[9].

-

1H and 13C NMR Spectroscopy: Critical for structural verification. The integration of the methyl protons on the piperidine ring will definitively establish the cis vs. trans diastereomeric ratio of the batch.

Conclusion

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a highly specialized building block requiring rigorous sourcing and handling protocols. Whether procuring from established vendors like ChemScene and BLD Pharm[2] or synthesizing the compound in-house using ethyl chlorooxoacetate[8], maintaining strict adherence to self-validating experimental workflows ensures that downstream API development is built upon a foundation of absolute chemical integrity.

References

-

National Center for Biotechnology Information. "Ethoxalyl chloride". PubChem. Available at:[Link]

-

Molaid. "ethyl 2,6-cis-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate". Molaid Chemical Database. Available at: [Link]

Sources

- 1. ethyl 2,6-cis-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate - CAS号 222722-37-4 - 摩熵化学 [molaid.com]

- 2. 141109-44-6|Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 3. 5411-58-5|Ethyl 2-(diethylamino)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 4. ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate-141109-44-6 - Thoreauchem [thoreauchem.com]

- 5. aablocks.com [aablocks.com]

- 6. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 8. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. thomassci.com [thomassci.com]

Methodological & Application

Synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate from diethyl oxalate

Application Note & Protocol

Efficient Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate via Nucleophilic Acylation

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, an α-keto ester of interest in medicinal chemistry and organic synthesis. The protocol details the nucleophilic acyl substitution reaction between the secondary amine, 2,6-dimethylpiperidine, and diethyl oxalate. We present a robust, step-by-step experimental procedure, in-depth mechanistic insights, characterization data, and critical safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of α-keto amides.

Introduction and Scientific Background

α-Keto esters and their corresponding amide derivatives are pivotal structural motifs in a multitude of biologically active molecules and serve as versatile intermediates for further chemical transformations.[1][2][3] Their synthesis is a topic of significant interest in the pharmaceutical and fine chemical industries. The target molecule, ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, combines the features of an α-keto ester with a sterically hindered piperidine moiety, making it a valuable building block for complex molecular architectures.

The described synthesis employs a classical and efficient approach: the direct acylation of a secondary amine with diethyl oxalate.[4][5] Diethyl oxalate is an excellent acylating agent in this context because it lacks α-hydrogens, which prevents self-condensation reactions that can complicate product mixtures.[5] The reaction with a secondary amine like 2,6-dimethylpiperidine is highly selective, leading to the formation of a stable oxamic ester (an α-keto amide) rather than a double substitution product (an oxamide), which is typically formed with primary amines.[6][7][8][9] This selectivity is driven by both electronic and steric factors, which will be discussed in the subsequent section.

Reaction Mechanism: A Tale of Selectivity

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Nucleophilic Attack: The nitrogen atom of 2,6-dimethylpiperidine attacks a carbonyl carbon of diethyl oxalate, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OEt) is a better leaving group than the newly formed dialkylamino group. The C=O double bond is reformed, and an ethoxide ion is expelled.

-

Proton Transfer: The liberated ethoxide ion acts as a base, deprotonating the positively charged nitrogen atom to yield the final product and ethanol as a byproduct.

The reaction selectively yields the mono-acylated product. A second substitution is highly disfavored due to two primary reasons:

-

Electronic Deactivation: The newly formed amide group is less electrophilic than the remaining ester group due to the electron-donating resonance of the nitrogen lone pair.

-

Steric Hindrance: The bulky 2,6-dimethylpiperidine moiety sterically shields the second carbonyl group, hindering the approach of another amine molecule.

Detailed Experimental Protocol

This protocol is designed for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate on a standard laboratory scale.

Materials and Equipment

Reagents:

-

Diethyl oxalate (CAS: 95-92-1)

-

2,6-Dimethylpiperidine (mixture of isomers) (CAS: 504-03-0)

-

Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Reflux condenser (optional, for temperature control)

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard analytical equipment (NMR, MS, IR)

Reagent Quantities

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,6-Dimethylpiperidine | 113.21 | 2.26 g (2.65 mL) | 20.0 | 1.0 |

| Diethyl oxalate | 146.14 | 3.22 g (2.98 mL) | 22.0 | 1.1 |

| Dichloromethane (DCM) | - | 40 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice bath on a magnetic stirrer.

-

Reagent Addition: Add 2,6-dimethylpiperidine (1.0 eq, 20.0 mmol) and anhydrous dichloromethane (40 mL) to the flask. Begin stirring to ensure the solution is homogenous.

-

Slow Addition of Oxalate: Add diethyl oxalate (1.1 eq, 22.0 mmol) dropwise to the stirred solution over a period of 15-20 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

-

1 N HCl (2 x 20 mL) to remove any unreacted amine.

-

Saturated aqueous NaHCO₃ solution (1 x 30 mL).

-

Brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to elute the product. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. allen.in [allen.in]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Reaction Conditions for the Acylation of 2,6-Dimethylpiperidine

Introduction & Mechanistic Rationale

The acylation of secondary amines is a cornerstone reaction in medicinal chemistry and drug development. However, achieving high-yielding amidation with 2,6-dimethylpiperidine presents a notorious synthetic hurdle. The presence of two α-methyl groups flanking the nitrogen center—typically in the cis-configuration—creates a severe steric shield that drastically reduces the nucleophilicity of the lone pair[1][2].

When subjected to standard acylation conditions (e.g., equimolar acyl chloride and triethylamine at room temperature), the reaction kinetics are prohibitively slow. The steric bulk prevents the amine from easily approaching the electrophilic carbonyl carbon to form the required tetrahedral intermediate, often resulting in unreacted starting material or competing hydrolysis of the acylating agent. To successfully acylate this highly congested amine, researchers must manipulate the thermodynamic and kinetic parameters by employing hyper-reactive electrophiles, nucleophilic catalysis, or forcing thermal conditions[3][4].

Reaction Optimization & Causality

Nucleophilic Catalysis via DMAP

To bypass the high activation energy barrier, 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP, being highly nucleophilic and unhindered, rapidly attacks the acyl chloride or anhydride to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride. The enhanced electrophilicity provides the necessary thermodynamic driving force to compel the sterically hindered 2,6-dimethylpiperidine to attack, thereby accelerating the rate-limiting step.

Base Selection:Diisopropylethylamine (DIPEA) is the optimal proton sink in this pathway. Its own steric bulk prevents it from competing with DMAP or the substrate for the electrophile, ensuring the catalytic cycle remains highly efficient while driving the equilibrium forward.

In Situ Mixed Anhydride Activation

For complex substrates where harsh acyl chlorides are unsuitable, activating a carboxylic acid or alcohol via methanesulfonic anhydride is a highly effective alternative. Interestingly, because 2,6-dimethylpiperidine is so sterically hindered, it reacts very slowly with methanesulfonic anhydride itself. This kinetic disparity allows researchers to add a large excess of the amine directly into the reaction mixture, where it acts as both the base and the nucleophile without prematurely degrading the activating agent[3].

Forcing Conditions (Neat Reagents)

When simple acyl groups (such as an acetyl group) are required, the most robust method is to abandon solvents entirely. Suspending the amine in neat acetyl chloride and applying heat (e.g., 50 °C) forces the reaction to completion. The massive concentration of the electrophile drives the equilibrium forward via Le Chatelier's principle, while the elevated temperature increases the frequency of effective molecular collisions[4].

Comparative Data: Reaction Conditions

| Activation Strategy | Reagents / Catalysts | Solvent | Temperature | Approx. Time | Expected Yield |

| Standard Amidation | Acyl Chloride, TEA | DCM | Room Temp | 24 h | < 20% (Poor) |

| Nucleophilic Catalysis | Acyl Chloride, DMAP, DIPEA | DCM / THF | 40–65 °C | 12–24 h | 70–85% |

| Mixed Anhydride | Methanesulfonic Anhydride | DCM | Room Temp | 4–8 h | > 80% |

| Forcing Conditions | Neat Acetyl Chloride | None (Neat) | 50 °C | 4 h | > 85% |

Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (Solution-Phase)

This protocol is a self-validating system ideal for standard acyl chlorides and moderately sensitive substrates.

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the acyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base & Catalyst Addition: Add DIPEA (2.5 equiv) followed by DMAP (0.2 equiv). Stir for 5 minutes. A slight color change (often pale yellow) validates the formation of the active N-acylpyridinium species.

-

Amine Addition: Add cis-2,6-dimethylpiperidine (1.2 equiv) dropwise via syringe.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 40 °C. Monitor the reaction via LC-MS. Due to steric hindrance, full conversion typically requires 12 to 24 hours[1].

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DMAP), then brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Methanesulfonic Anhydride Activation

Adapted from large-scale asymmetric synthesis workflows, this protocol is ideal for sensitive functional groups[3].

-

Activation: Dissolve the precursor (e.g., a functionalized alcohol or acid, 1.0 equiv) in anhydrous DCM.

-

Anhydride Addition: Add methanesulfonic anhydride (1.6 equiv) to the solution and stir for 15 minutes at room temperature.

-

Amine Addition: Add a 4-fold excess (4.0 equiv) of cis-2,6-dimethylpiperidine directly to the mixture. The excess amine serves as both the reactant and the acid scavenger.

-

Reaction: Stir the mixture at room temperature. The hindered nature of the amine prevents unwanted side reactions with the anhydride, allowing clean conversion to the N-acyl piperidinyl derivative over 4–8 hours[3].

-

Workup: Wash the organic mixture with water and brine, dry over MgSO₄, and concentrate for subsequent purification.

Protocol C: Forcing Conditions (Neat Acylation)

A brute-force method for simple acetylation, avoiding complex catalyst systems[4].

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, suspend the starting material (1.0 equiv) in a large excess of acetyl chloride (e.g., 50 mL per 18 mmol of substrate).

-

Heating: Heat the mixture to 50 °C and maintain stirring for 4 hours[4].

-

Concentration: Remove the excess acetyl chloride by evaporation under reduced pressure.

-

Neutralization: Take up the crude residue in a 3% aqueous sodium carbonate solution to neutralize residual acid.

-

Extraction: Extract the aqueous phase three times with chloroform. Dry the organic layers over magnesium sulfate, concentrate in vacuo, and recrystallize the product from an ether/ethyl acetate mixture[4].

Mechanistic Pathway Visualization

Figure 1: DMAP-catalyzed acylation pathway overcoming the steric hindrance of 2,6-dimethylpiperidine.

References

-

Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation Source: American Chemical Society (Org. Process Res. Dev. 2011, 15, 5, 1130–1137) URL:[Link]

-

Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination Source: PubMed Central (J Am Chem Soc. 2015) URL:[Link]

- Source: Google Patents (US Patent 5403572A)

-

ProQuest Dissertations - UCL Discovery Source: University College London (UCL Discovery) URL:[Link]

Sources

- 1. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5403572A - Macrocyclic polyaza compounds containing 5 or 6 membered rings, process for producing them and pharmaceutical media containing them - Google Patents [patents.google.com]

Advanced Protocol for Nucleophilic Substitution using Ethyl Chlorooxoacetate

Abstract

Ethyl chlorooxoacetate (Ethyl oxalyl chloride) is a bifunctional electrophile containing both an acyl chloride and an ester moiety. It serves as a critical C2 building block in medicinal chemistry for introducing the

Chemical Profile & Reactivity

Reagent: Ethyl chlorooxoacetate (CAS: 4755-77-5)

Structure:

Chemoselectivity Principles

The reagent possesses two electrophilic centers:

-

Acyl Chloride (

): Highly reactive, hard electrophile. Susceptible to rapid attack by nucleophiles at low temperatures. -

Ethyl Ester (

): Moderately reactive. Requires higher temperatures or stronger nucleophiles to react.

Strategic Implication: By controlling temperature (

Safety & Handling (Critical)

-

Hazards: Corrosive, Lachrymator, Moisture Sensitive.

-

Inhalation: Releases HCl gas upon contact with moisture.[2] All operations must be performed in a functional fume hood.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. -

Quenching: Quench excess reagent with methanol or saturated aqueous

carefully, as gas evolution (

Experimental Protocols

Protocol A: N-Acylation (Synthesis of Ethyl Oxamates)

This protocol describes the reaction with primary or secondary amines to form ethyl oxamates.

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: Ethyl chlorooxoacetate (1.1 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration relative to amine)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Amine (1.0 equiv) and Base (1.2 equiv) to the flask. Dissolve in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents the amine from attacking the ester group (over-reaction).

-

Addition: Dilute Ethyl chlorooxoacetate (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Observation: White precipitate (amine hydrochloride salt) will form immediately.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1–2 hours.

-

Monitoring: Check TLC or LCMS for consumption of the amine.

-

-

Workup:

-

Purification: Most products are pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Friedel-Crafts Acylation (Synthesis of -Keto Esters)

This protocol introduces the ethyl oxalyl moiety onto an electron-rich aromatic ring.

Reagents:

-

Substrate: Aromatic compound (e.g., anisole, indole) (1.0 equiv)

-

Reagent: Ethyl chlorooxoacetate (1.2 equiv)

-

Catalyst: Aluminum Chloride (

) (1.2–1.5 equiv) -

Solvent: Anhydrous DCM or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under Nitrogen, suspend

(1.2 equiv) in anhydrous DCM at 0°C . -

Acylium Formation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise. Stir for 15 minutes at 0°C.

-

Addition: Add the Aromatic substrate (1.0 equiv) dropwise (neat or in DCM).

-

Note: For highly reactive substrates (e.g., pyrroles), reverse addition (adding catalyst to substrate) may be required to prevent polymerization.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until completion (1–4 hours).

-

Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl .

-

Why: Breaks the Aluminum-product complex and solubilizes aluminum salts.

-

-

Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over

, and concentrate.[1]

Mechanistic Visualization

Diagram 1: Chemoselective N-Acylation Pathway

This diagram illustrates the preferential attack at the acyl chloride over the ester.

Caption: Chemoselective pathway favoring mono-acylation at the acid chloride. High temperatures or excess amine lead to the undesired oxamide.

Diagram 2: Friedel-Crafts Acylation Workflow

This diagram details the generation of the electrophile and the aromatic substitution.

Caption: Step-wise generation of the acylium ion followed by aromatic substitution and acidic workup.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Wet solvents or atmospheric moisture. | Use freshly distilled DCM/THF. Keep reaction under |

| Bis-acylation (Oxamide) | Excess amine or high temperature. | Strictly control stoichiometry (1:1). Maintain temperature at 0°C during addition. |

| No Reaction (Friedel-Crafts) | Deactivated ring or poor catalyst quality. | Ensure |

| Violent Gas Evolution | Too rapid addition of reagent. | Add ethyl chlorooxoacetate dropwise. Ensure efficient venting of HCl gas. |

References

-

Sigma-Aldrich. Ethyl chlorooxoacetate Product Information & Safety Data Sheet.Link

-

BenchChem. Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride.[1]Link

-

Organic Syntheses. Friedel-Crafts Acylation using Oxalyl Chloride Derivatives. Org.[6][7] Synth. Coll. Vol. X , p. XX. Link

-

ChemicalBook. Ethyl chlorooxoacetate Properties and Reaction Data.Link

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chembk.com [chembk.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Note: Solvent Selection Strategy for 2,6-Dimethylpiperidine Oxoacetate Synthesis

This Application Note is structured to provide a rigorous, field-ready guide for the synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate , addressing the specific challenges posed by the steric hindrance of the 2,6-dimethylpiperidine motif.

Executive Summary

The synthesis of 2,6-dimethylpiperidine oxoacetate (specifically the

This guide evaluates solvent systems based on solubility parameters , reaction kinetics , and downstream processing efficiency . We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior alternative to DCM, offering comparable reaction rates with improved safety and workup characteristics.

Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge: Steric Hindrance

The target reaction involves the acylation of 2,6-dimethylpiperidine with Ethyl Oxalyl Chloride (or Diethyl Oxalate). Unlike simple piperidine, the methyl groups at the 2 and 6 positions create a "steric gate," significantly retarding the rate of nucleophilic attack.

-

Reaction Type: Nucleophilic Acyl Substitution.

-

Critical Intermediate: Tetrahedral intermediate collapse.

-

Byproduct: Hydrogen Chloride (HCl), which must be scavenged to prevent the formation of the unreactive amine hydrochloride salt.

Reaction Scheme

The synthesis proceeds via the attack of the amine nitrogen on the most electrophilic carbonyl of the oxalyl chloride.

Figure 1: Reaction pathway for the synthesis of the target oxoacetate.

Solvent Selection Matrix

The choice of solvent dictates the solubility of the protonated amine salt (which can coat the unreacted amine, stopping the reaction) and the ease of aqueous extraction.

Comparative Analysis

The following table contrasts traditional solvents with recommended green alternatives.

| Parameter | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene | Ethyl Acetate (EtOAc) |

| Role | Traditional Standard | Recommended Green Alternative | Process Alternative | Not Recommended |

| Solubility (Free Base) | Excellent | Excellent | Good | Good |